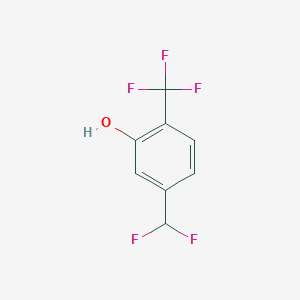

![molecular formula C28H40O10 B13113655 2,9,12,15,18,21,24,27,30,33-Decaoxatricyclo[32.4.0.03,8]octatriaconta-1(38),3,5,7,34,36-hexaene](/img/structure/B13113655.png)

2,9,12,15,18,21,24,27,30,33-Decaoxatricyclo[32.4.0.03,8]octatriaconta-1(38),3,5,7,34,36-hexaene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

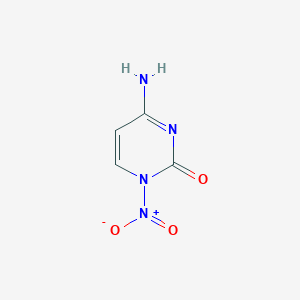

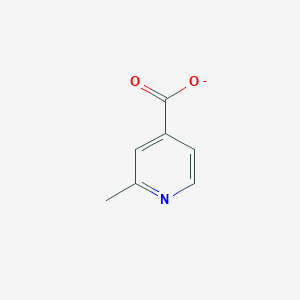

Dibenzo-30-crown-10 is a large cyclic ether with a diameter of approximately 4 Å. It is a member of the crown ether family, which are cyclic chemical compounds that consist of a ring containing several ether groups. Crown ethers are known for their ability to form stable complexes with various cations, making them valuable in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibenzo-30-crown-10 can be synthesized via regioselective routes. One method involves the synthesis of cis- and trans-dibenzo-30-crown-10 derivatives, which are then further reduced to their respective diols . The reaction typically involves the use of acetone as a solvent and precise control of reaction conditions to achieve high yields .

Industrial Production Methods

Industrial production of dibenzo-30-crown-10 often involves the use of high-dilution techniques to facilitate the cyclization process. The improved synthetic routes have increased the yield of the cyclization step from 25% to 88%, enabling the production of multiple grams of the material .

Chemical Reactions Analysis

Types of Reactions

Dibenzo-30-crown-10 undergoes various chemical reactions, including complexation with metal cations, oxidation, and reduction. It forms stable complexes with paraquat derivatives in both solution and the solid state .

Common Reagents and Conditions

Common reagents used in reactions with dibenzo-30-crown-10 include acetonitrile, potassium salts, and various metal cations. The reaction conditions often involve heating and stirring to facilitate complex formation .

Major Products Formed

The major products formed from reactions involving dibenzo-30-crown-10 are typically host-guest complexes. These complexes are characterized by their stability and unique structural properties .

Scientific Research Applications

Dibenzo-30-crown-10 has a wide range of scientific research applications:

Mechanism of Action

Dibenzo-30-crown-10 exerts its effects through the formation of stable complexes with metal cations. The crown ether’s cavity size and the ion radius of the central cation play crucial roles in the stability of the complex species formed . The binding conformation of dibenzo-30-crown-10 with paraquat has been studied using various spectroscopic techniques, revealing its suitability as a host for constructing supramolecular systems .

Comparison with Similar Compounds

Similar Compounds

- Dibenzo-18-crown-6

- Dibenzo-24-crown-8

- 18-Crown-6

- 15-Crown-5

Uniqueness

Dibenzo-30-crown-10 is unique due to its larger cavity size, which allows it to form stable complexes with larger cations compared to smaller crown ethers like dibenzo-18-crown-6 and 15-crown-5 . This property makes it particularly valuable in applications requiring the encapsulation of larger metal cations .

Properties

Molecular Formula |

C28H40O10 |

|---|---|

Molecular Weight |

536.6 g/mol |

IUPAC Name |

2,9,12,15,18,21,24,27,30,33-decaoxatricyclo[32.4.0.03,8]octatriaconta-1(38),3,5,7,34,36-hexaene |

InChI |

InChI=1S/C28H40O10/c1-3-7-27-25(5-1)36-23-21-34-19-17-32-15-13-30-11-9-29-10-12-31-14-16-33-18-20-35-22-24-37-26-6-2-4-8-28(26)38-27/h1-8H,9-24H2 |

InChI Key |

QLGKRFNFTASAEG-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCOCCOCCOC2=CC=CC=C2OC3=CC=CC=C3OCCOCCOCCOCCO1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B13113622.png)

![N-((1S,2S)-2-Amino-1,2-diphenylethyl)-1-((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B13113633.png)

![8-Bromo-7-chloro-5-methyl-2-(m-tolyl)-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13113640.png)

![Benzyl ((1R,6R)-3-azabicyclo[4.1.0]heptan-1-yl)carbamate](/img/structure/B13113646.png)